molecular formula C15H25NO5 B2614353 1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid CAS No. 2151385-46-3

1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid

Cat. No.: B2614353
CAS No.: 2151385-46-3
M. Wt: 299.367
InChI Key: BYRSFTOPAYPHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid (CAS: 2151385-46-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a prop-2-en-1-yloxy (allyloxy)methyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₂₅NO₅, with a molar mass of 299.36 g/mol . The carboxylic acid group at the 4-position enables hydrogen bonding and participation in condensation or salt formation reactions .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(prop-2-enoxymethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-10-20-11-15(12(17)18)6-8-16(9-7-15)13(19)21-14(2,3)4/h5H,1,6-11H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRSFTOPAYPHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COCC=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the piperidine nitrogen: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Introduction of the prop-2-en-1-yloxy group: The protected piperidine is then reacted with an appropriate allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate (K2CO3) to introduce the prop-2-en-1-yloxy substituent.

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid is primarily related to its ability to interact with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the Boc protecting group and the prop-2-en-1-yloxy substituent can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Key Structural Variations and Their Impact

Piperidine derivatives with Boc protection and diverse substituents at the 4-position exhibit distinct physicochemical and reactivity profiles. Below is a comparative analysis of select analogues:

Table 1: Structural and Functional Comparison of Piperidine Derivatives
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (CAS 2151385-46-3) (Allyloxy)methyl C₁₅H₂₅NO₅ 299.36 Moderate steric hindrance; allyl group enables click chemistry modifications.
1-Boc-4-(4-chlorophenyl)piperidine-4-carboxylic acid (CAS MFCD05861537) 4-Chlorophenyl C₁₇H₂₀ClNO₄ 337.80 Increased hydrophobicity due to aromatic ring; potential for π-π interactions.
1-Boc-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid (sc-333360) Pyrazole C₁₄H₂₀N₃O₄ 294.33 Heterocyclic substituent modulates electronic effects; enhances polarity.
1-Boc-4-(methoxymethyl)piperidine-4-carboxylic acid (CAS 412357-26-7) Methoxymethyl C₁₃H₂₃NO₅ 273.33 Ether group improves solubility; reduced steric bulk compared to allyloxy.
1-Boc-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid 4-(Trifluoromethyl)phenyl C₁₈H₂₂F₃NO₄ 385.38 Fluorinated group enhances metabolic stability and lipophilicity.
1-Boc-4-ethylpiperidine-4-carboxylic acid (CAS 189321-63-9) Ethyl C₁₃H₂₃NO₄ 257.33 Alkyl chain increases hydrophobicity; minimal steric hindrance.

Reactivity and Functional Group Influence

  • Boc Protection : The Boc group shields the piperidine nitrogen, preventing undesired nucleophilic reactions during synthesis. This is critical in multi-step reactions, as seen in the synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate .
  • Carboxylic Acid Group : All compounds share a carboxylic acid moiety, enabling hydrogen bonding with polar solvents (e.g., water, DMSO) and participation in amide coupling or esterification reactions. For example, the pyrazole-substituted derivative forms hydrogen bonds that enhance crystallinity .
  • Substituent Effects: Allyloxy Methyl (Target Compound): The allyl group offers a site for thiol-ene reactions, useful in bioconjugation or polymer chemistry. Its ether oxygen may also coordinate metal catalysts . Trifluoromethyl Groups: Enhance metabolic stability and membrane permeability in pharmaceuticals due to fluorine’s electronegativity and lipophilicity .

Biological Activity

1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a prop-2-en-1-yloxy methyl substituent. The synthesis typically involves:

  • Protection of the amine : The nitrogen of the piperidine is protected using a Boc group.
  • Substitution reaction : A nucleophilic substitution introduces the prop-2-en-1-yloxy methyl group.
  • Carboxylation : The final step introduces the carboxylic acid functionality.

This multi-step synthesis requires careful optimization of reaction conditions to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator in biochemical pathways, influencing processes such as inflammation and cell proliferation.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiproliferative Activity : Research indicates that derivatives of piperidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the piperidine structure have shown IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells (MDA-MB-231 and MCF-7) .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to be a reversible inhibitor of monoacylglycerol lipase (MAGL), with competitive inhibition observed in Michaelis-Menten assays .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. IC50 values for COX inhibition have been reported in the range of 19.45 to 42.1 µM for related compounds .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeMDA-MB-23119.9
AntiproliferativeMCF-775.3
MAGL InhibitionIsolated enzyme11.7
COX-1 InhibitionVarious derivatives19.45
COX-2 InhibitionVarious derivatives31.4

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?

Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen, followed by alkylation at the 4-position with a propenyloxymethyl group. Key steps include:

  • Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to protect the piperidine nitrogen .
  • Alkylation : React the Boc-protected piperidine with propargyl bromide or similar reagents in the presence of a base (e.g., NaH) to introduce the propenyloxymethyl group. Monitor reaction progress via TLC or LC-MS .
  • Purification : Employ silica gel column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and propenyloxymethyl substituent (allylic protons at δ ~4.8–5.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates the molecular ion peak (e.g., calculated for C15_{15}H23_{23}NO5_5: 297.1576) .
  • HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis of the Boc group .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and static discharge, which may degrade the compound or pose explosion risks .

Advanced Research Questions

Q. How can researchers design stability studies under physiological conditions?

Methodological Answer:

  • pH Stability : Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. The Boc group is prone to acidic hydrolysis (pH <3) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) .
  • Light Sensitivity : Expose the compound to UV-Vis light (300–400 nm) and analyze photodegradation products using LC-MS .

Q. How to reconcile conflicting toxicity data in literature?

Methodological Answer:

  • Data Triangulation : Compare SDS entries (e.g., some report no toxicity data , while others note oral toxicity (H302) or respiratory irritation (H335) ).
  • In Vitro Testing : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate acute cytotoxicity. Use concentrations ranging from 1 µM to 1 mM .
  • Literature Review : Cross-reference with structurally similar Boc-piperidine derivatives, noting trends in LD50_{50} values or occupational exposure limits .

Q. What strategies optimize Boc deprotection in complex syntheses?

Methodological Answer:

  • Acidic Conditions : Use TFA (20–50% in DCM) for 1–2 hours at 0°C to cleave the Boc group while minimizing side reactions .
  • Alternative Deprotection : Employ HCl/dioxane for milder conditions, particularly if the compound contains acid-sensitive groups (e.g., propenyloxy) .
  • Monitoring : Track deprotection via IR spectroscopy (loss of Boc carbonyl peak at ~1680 cm1^{-1}) or 1^1H NMR .

Q. How to conduct SAR studies for biological activity?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing propenyloxy with alkyl or aryl groups) and compare activity in assays .
  • Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for monoamine transporters, inspired by piperidine-based reuptake inhibitors .
  • Computational Modeling : Perform docking studies with AutoDock Vina to predict interactions with biological targets (e.g., serotonin transporter) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.